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Compound of Interest

Compound Name: 2,6-Octadiyne

Cat. No.: B1345634

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for octa-2,6-
diyne (CsH1o), a linear alkyne of interest in various fields of chemical research. The following
sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry
(MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for octa-2,6-diyne are summarized in the tables below.
These values are compiled from publicly available databases and are essential for the
identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data
Predictive data for the *H NMR spectrum of octa-2,6-diyne suggests the presence of two

distinct proton environments. Due to the molecule's symmetry, the methyl (CHs) protons and
the methylene (CHz) protons are chemically equivalent in their respective groups.
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Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
~1.7-2.0 Triplet (t) 6H CHs (C1, C8)
~2.2-25 Quartet (q) 4H CHz (C4, C5)

Note: These are estimated values based on typical chemical shifts for similar structures. The
actual spectrum should be consulted for precise values and coupling constants.

13C NMR (Carbon-13) NMR Data

The 3C NMR spectrum of octa-2,6-diyne is characterized by four distinct signals,
corresponding to the four unique carbon environments in the symmetric molecule.[1]

Chemical Shift (8) (ppm) Carbon Assignment
(Not available) C1, C8 (CHs)
(Not available) C4, C5 (CH2)
(Not available) C2,C7 (C=0Q)
(Not available) C3, C6 (C=C)

Note: While a 3C NMR spectrum is available for 2,6-Octadiyne in the PubChem database
(CID 136585), the specific chemical shifts are not provided in the publicly accessible data.[1]
Researchers should refer to the primary spectral data for accurate assignments.

Infrared (IR) Spectroscopy

The IR spectrum of octa-2,6-diyne is expected to show characteristic absorption bands for C-H
and C=C bonds. The NIST WebBook contains an IR spectrum for 2,6-Octadiyne.[2]
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Functional Group

Wavenumber (cm~12) Intensity .
Assignment
~2900 - 3000 Strong C-H (sp?3) stretch
~2260 - 2100 Medium-Weak C=C stretch (internal alkyne)
~1450 - 1375 Medium C-H (sp?3) bend

Note: The intensity of the C=C stretching vibration in symmetrical or near-symmetrical internal
alkynes can be very weak or absent due to a small or zero change in dipole moment.

Mass Spectrometry (MS)

The mass spectrum of octa-2,6-diyne provides information about its molecular weight and
fragmentation pattern under electron ionization. The NIST WebBook and PubChem have mass
spectral data for 2,6-Octadiyne.[1][2]

miz Relative Intensity (%) Assighment

106 (Not available) [M]* (Molecular lon)
91 (High) [M-CHs]*

53 (Moderate) CaHs* fragment

27 (Moderate) C2Hs* fragment

Note: The relative intensities are not fully detailed in the available database summaries. The
base peak is reported as m/z 91 in the NIST GC-MS data available through PubChem.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard
practices for the spectroscopic analysis of liquid organic compounds like octa-2,6-diyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of octa-2,6-diyne (typically 5-25 mg) is dissolved in a deuterated
solvent (e.g., deuterochloroform, CDCIs) to a final volume of approximately 0.6-0.7 mL in a
standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane
(TMS), is often added for chemical shift calibration (& = 0.00 ppm).

Instrumentation and Data Acquisition: *H and *3C NMR spectra are acquired on a Fourier-
transform NMR spectrometer, typically operating at a field strength of 300 MHz or higher for
protons.

* 1H NMR: A standard single-pulse experiment is performed. Key acquisition parameters
include a 30-45° pulse angle, a spectral width of approximately 15 ppm, an acquisition time
of 2-4 seconds, and a relaxation delay of 1-5 seconds.

e 13C NMR: A proton-decoupled experiment is typically run to simplify the spectrum to single
lines for each unique carbon. A larger spectral width (e.g., 0-220 ppm) is used. Due to the
low natural abundance of 13C, a larger number of scans is required to achieve an adequate
signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like octa-2,6-diyne, the neat liquid is typically used. A
thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr),
which are then mounted in the spectrometer's sample holder.

Instrumentation and Data Acquisition: A Fourier-transform infrared (FT-IR) spectrometer is used
to record the spectrum. The spectrum is typically scanned over the mid-infrared range (4000-
400 cm~1). A background spectrum of the clean salt plates is recorded first and automatically
subtracted from the sample spectrum to remove any atmospheric (e.g., COz2, H20) or
instrumental interferences.

Mass Spectrometry (MS)

Sample Preparation and Introduction: For a volatile compound like octa-2,6-diyne, gas
chromatography-mass spectrometry (GC-MS) is the preferred method. The sample is diluted in
a volatile solvent (e.g., dichloromethane or hexane) and injected into the gas chromatograph.
The GC separates the components of the sample before they enter the mass spectrometer.
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Instrumentation and Data Acquisition:

e Gas Chromatography: A capillary column (e.g., DB-5ms) is used to separate the sample
components. A temperature program is employed, starting at a low temperature and ramping
up to a higher temperature to ensure good separation and elution of the compound.

e Mass Spectrometry: As the compound elutes from the GC column, it enters the ion source of
the mass spectrometer. Electron ionization (EIl) at a standard energy of 70 eV is used to
fragment the molecule. The resulting ions are then separated by their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole) and detected.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a
chemical compound and the signaling pathways involved in NMR spectroscopy.
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Caption: Workflow for Spectroscopic Analysis of Octa-2,6-diyne.
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Caption: Simplified Signaling Pathway in NMR Spectroscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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